
2,4-dichloro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide
Übersicht
Beschreibung
2,4-dichloro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide, commonly known as TAK-659, is a potent and selective inhibitor of spleen tyrosine kinase (SYK). SYK is a tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B cells, T cells, and mast cells. Inhibition of SYK has been shown to have therapeutic potential in the treatment of various autoimmune and inflammatory diseases, such as rheumatoid arthritis, systemic lupus erythematosus, and asthma.
Wirkmechanismus
TAK-659 exerts its therapeutic effects by selectively inhibiting 2,4-dichloro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide, a tyrosine kinase that plays a critical role in the activation of immune cells. 2,4-dichloro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide is involved in the signaling pathways of various immune receptors, including the B cell receptor, T cell receptor, and Fc receptors on mast cells. Inhibition of 2,4-dichloro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide leads to downstream inhibition of multiple signaling pathways, including the activation of phospholipase Cγ2, calcium mobilization, and mitogen-activated protein kinase (MAPK) activation.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit B cell receptor signaling, reduce autoantibody production, and attenuate disease severity in animal models of rheumatoid arthritis and systemic lupus erythematosus. In addition, TAK-659 has been shown to inhibit mast cell degranulation and reduce airway hyperresponsiveness in a mouse model of asthma. These effects are likely due to the inhibition of 2,4-dichloro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide and downstream signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TAK-659 is its high selectivity for 2,4-dichloro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide, which minimizes off-target effects. In addition, TAK-659 has good pharmacokinetic properties, including high oral bioavailability and a long half-life, which make it suitable for in vivo studies. However, one limitation of TAK-659 is its relatively low solubility in aqueous solutions, which may limit its use in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on TAK-659. One area of interest is the development of TAK-659 as a therapeutic agent for autoimmune and inflammatory diseases in humans. Clinical trials have shown promising results in patients with rheumatoid arthritis and other autoimmune diseases. Another area of interest is the investigation of the role of 2,4-dichloro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide in other diseases, such as cancer and infectious diseases. Finally, further studies are needed to elucidate the precise mechanisms of action of TAK-659 and to identify potential biomarkers of response to treatment.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models of autoimmune and inflammatory diseases. It has been shown to inhibit B cell receptor signaling, reduce autoantibody production, and attenuate disease severity in animal models of rheumatoid arthritis and systemic lupus erythematosus. In addition, TAK-659 has been shown to inhibit mast cell degranulation and reduce airway hyperresponsiveness in a mouse model of asthma.
Eigenschaften
IUPAC Name |
2,4-dichloro-5-piperidin-1-ylsulfonyl-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O3S/c18-14-10-15(19)16(26(24,25)22-7-2-1-3-8-22)9-13(14)17(23)21-12-5-4-6-20-11-12/h4-6,9-11H,1-3,7-8H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCBTYCVBJLUOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CN=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B3456211.png)
![4-({3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)morpholine](/img/structure/B3456219.png)

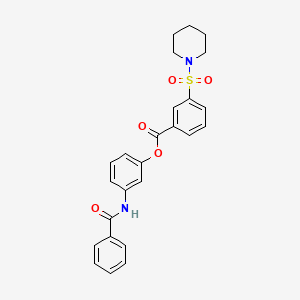
![2-bromo-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3456231.png)
![5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-bromo-N-phenylbenzamide](/img/structure/B3456238.png)
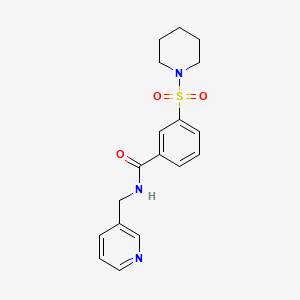
![N-phenyl-3-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B3456263.png)
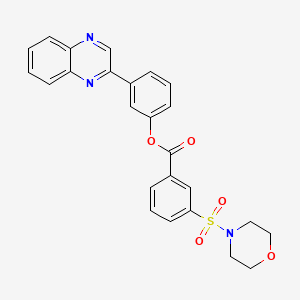
![3-{[(3-acetylphenyl)amino]sulfonyl}-4-chloro-N-phenylbenzamide](/img/structure/B3456273.png)
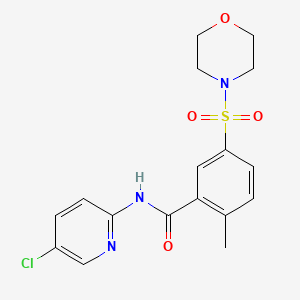
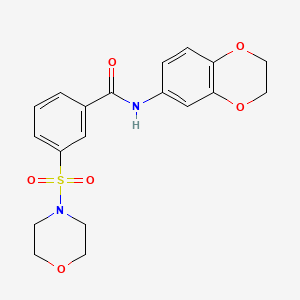
![N-(4-bromophenyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3456311.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-1-(4-bromophenyl)ethanone](/img/structure/B3456319.png)